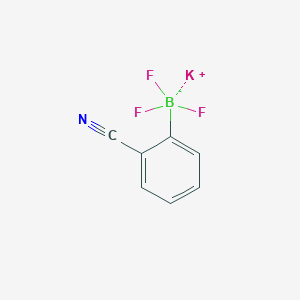

Potassium (2-cyanophenyl)trifluoroborate

Description

The exact mass of the compound Potassium (2-cyanophenyl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium (2-cyanophenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (2-cyanophenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2-cyanophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGENEVUNRFCCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672298 | |

| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929038-12-0 | |

| Record name | Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929038-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2-cyanophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-cyanophenyl)trifluoroborate is a versatile and stable organoboron compound with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, detailed characterization, and practical applications. As a crystalline solid, it offers advantages over boronic acids, including enhanced stability to air and moisture and improved handling characteristics.[1][2] This document serves as a technical resource for chemists in research and drug development, offering insights into the experimental nuances and theoretical underpinnings of this valuable reagent.

Introduction: The Ascendancy of Organotrifluoroborates

Organotrifluoroborate salts have emerged as indispensable reagents in modern organic synthesis.[3] Their superior stability, ease of handling, and predictable reactivity make them attractive alternatives to the more sensitive boronic acids and esters.[1][2] Unlike boronic acids, which can exist as cyclic trimeric anhydrides, organotrifluoroborates are monomeric, allowing for precise stoichiometric control in reactions.[1][4] The tetra-coordinated boron center renders them less Lewis acidic and stable under oxidative conditions.[1]

Potassium (2-cyanophenyl)trifluoroborate, a member of this class, is particularly valuable for introducing the 2-cyanophenyl moiety into complex molecules, a common structural motif in pharmaceuticals and functional materials. This guide will delineate the synthesis from its corresponding boronic acid and provide a thorough characterization protocol.

Synthesis Methodology: From Boronic Acid to Trifluoroborate

The synthesis of potassium (2-cyanophenyl)trifluoroborate is a straightforward and efficient process, proceeding from the readily available 2-cyanophenylboronic acid. The reaction involves the treatment of the boronic acid with potassium bifluoride (KHF₂), which serves as the fluoride source.[2]

Causality of Experimental Choices

-

Solvent System: A mixture of methanol and water is typically employed. Methanol dissolves the starting boronic acid, while water is necessary to dissolve the potassium bifluoride.

-

Reagent Stoichiometry: An excess of potassium bifluoride is used to ensure the complete conversion of the boronic acid to the trifluoroborate salt.

-

Reaction Conditions: The reaction proceeds rapidly at room temperature, often with precipitation of the product within minutes.[1] The robust nature of this transformation allows for high yields without the need for inert atmospheres or stringent anhydrous conditions.

Detailed Experimental Protocol

-

Dissolution: In a flask, dissolve 2-cyanophenylboronic acid in methanol.

-

Addition of KHF₂: In a separate vessel, prepare a saturated aqueous solution of potassium bifluoride. Add this solution slowly to the stirred methanolic solution of the boronic acid.

-

Precipitation: Vigorous stirring will induce the precipitation of a white solid, which is the desired potassium (2-cyanophenyl)trifluoroborate. The formation of the product is driven by its lower solubility in the reaction mixture.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum to obtain a fine, white crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for potassium (2-cyanophenyl)trifluoroborate.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized potassium (2-cyanophenyl)trifluoroborate. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are powerful tools for elucidating the structure of the compound.[5] Spectra are typically recorded in a deuterated polar solvent like DMSO-d₆ due to the salt's solubility.[5]

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the aromatic region.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the nitrile carbon. The carbon atom bonded to boron will exhibit a characteristically broad signal due to quadrupolar relaxation.[6]

-

¹¹B NMR: A quartet is expected due to the coupling between the boron-11 nucleus and the three equivalent fluorine atoms.[6]

-

¹⁹F NMR: A quartet will be observed due to coupling with the boron-11 nucleus.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong band around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[7] Bands in the 1100-950 cm⁻¹ region are typically associated with the B-F stretching vibrations.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using negative electrospray ionization (ESI-) is suitable for determining the accurate mass of the [C₇H₄BF₃N]⁻ anion.[9]

Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C₇H₄BF₃KN |

| Molecular Weight | - | 209.02 g/mol |

| Appearance | - | White to off-white solid |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Aromatic protons in the range of ~7.0-8.0 ppm |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | Aromatic carbons, nitrile carbon (~118 ppm), and a broad signal for the carbon attached to boron. |

| ¹⁹F NMR (DMSO-d₆) | Chemical Shift (δ) | A quartet in the range of -129 to -141 ppm.[6] |

| ¹¹B NMR (DMSO-d₆) | Chemical Shift (δ) | A quartet characteristic of a trifluoroborate anion. |

| IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~2220 cm⁻¹ (C≡N stretch), ~1050 cm⁻¹ (B-F stretch) |

| HRMS (ESI-) | m/z | Calculated for [C₇H₄BF₃N]⁻ |

Applications in Organic Synthesis

Potassium (2-cyanophenyl)trifluoroborate is a highly effective coupling partner in Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, the organotrifluoroborate is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. It is believed that the trifluoroborate hydrolyzes in situ to the corresponding boronic acid, which is the active species in the transmetalation step.[2]

Advantages in Cross-Coupling

-

Stability: Its stability allows for the use of stoichiometric amounts, unlike boronic acids which may require an excess due to potential decomposition.[10]

-

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, enabling its application in the late-stage functionalization of complex molecules.[11]

-

Versatility: It can be coupled with a variety of electrophiles, including aryl chlorides, which are often less reactive than bromides or iodides.[10]

Logical Relationship Diagram

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Potassium (2-cyanophenyl)trifluoroborate is a robust and versatile reagent with significant utility in synthetic organic chemistry. Its straightforward synthesis, enhanced stability, and broad applicability in cross-coupling reactions make it a valuable tool for researchers and drug development professionals. The detailed synthetic and characterization protocols provided in this guide are intended to facilitate its adoption and application in the synthesis of novel and complex molecular architectures.

References

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. POTASSIUM CYANIDE(151-50-8) IR Spectrum [m.chemicalbook.com]

- 8. unige.ch [unige.ch]

- 9. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of potassium (2-cyanophenyl)trifluoroborate

An In-Depth Technical Guide to Potassium (2-cyanophenyl)trifluoroborate

Abstract

Potassium (2-cyanophenyl)trifluoroborate has emerged as a highly valuable and versatile reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it offers significant advantages over traditional organoboron compounds, primarily its exceptional stability to air and moisture. This stability simplifies handling and storage while ensuring stoichiometric accuracy in reactions. This guide provides a comprehensive overview of the physical and chemical properties of potassium (2-cyanophenyl)trifluoroborate, focusing on its application as a key building block in carbon-carbon bond formation. We will delve into its reactivity, with a special emphasis on the Suzuki-Miyaura cross-coupling reaction, providing a detailed experimental protocol and mechanistic insights for researchers, chemists, and professionals in drug development.

Introduction: The Rise of Organotrifluoroborates

For decades, organoboron compounds such as boronic acids and their esters have been mainstays in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, these reagents are not without their limitations. Boronic acids can be challenging to purify, may have uncertain stoichiometry due to dehydration to boroxines, and are often susceptible to degradation via protodeboronation.

The introduction of potassium organotrifluoroborate salts has addressed many of these challenges. These tetracoordinate boron species are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1] This stability arises from the tetracoordinate nature of the boron atom, which effectively "protects" the reactive carbon-boron bond. Potassium (2-cyanophenyl)trifluoroborate exemplifies these advantages, serving as a reliable and efficient source of the 2-cyanophenyl nucleophile for constructing complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. Potassium (2-cyanophenyl)trifluoroborate is a solid at room temperature, facilitating easy handling and weighing. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BF₃KN | [2][3] |

| Molecular Weight | 209.02 g/mol | [2] |

| CAS Number | 929038-12-0 | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | Data not available for the 2-cyano isomer. The related 3-cyano isomer melts at 180 °C.[4][5] | N/A |

| Solubility | Soluble in polar solvents (e.g., methanol, acetone, DMF); poor solubility in apolar organic solvents. | N/A |

| Stability | Air- and moisture-stable crystalline solid.[1] | N/A |

Chemical Profile: Synthesis and Reactivity

Synthesis and Stability

Potassium aryltrifluoroborates are readily synthesized. The most common method involves treating a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). This conversion is typically high-yielding and results in a product that can be easily purified by recrystallization. This straightforward preparation from inexpensive starting materials adds to their appeal in both academic and industrial settings.

The enhanced stability compared to boronic acids is the hallmark of organotrifluoroborates. The coordinatively saturated, tetracoordinate boron center is less electrophilic and the C-B bond is less susceptible to cleavage by ambient moisture or mild acids (protodeboronation). This allows for near-stoichiometric use of the reagent in coupling reactions, improving efficiency and reducing waste.

Role in Suzuki-Miyaura Cross-Coupling

Potassium (2-cyanophenyl)trifluoroborate is an exemplary nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It efficiently transfers the 2-cyanophenyl group to a variety of electrophilic partners, typically aryl or heteroaryl halides and triflates. The presence of the cyano group makes the resulting biaryl products valuable intermediates for further functionalization in the synthesis of complex target molecules.

The general transformation is shown below:

(General scheme for the Suzuki-Miyaura coupling of Potassium (2-cyanophenyl)trifluoroborate)

The reaction requires a palladium catalyst, a suitable ligand to stabilize the palladium center, and a base to facilitate the crucial transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and must be optimized for specific substrates.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section provides a representative, field-proven protocol for the cross-coupling of potassium (2-cyanophenyl)trifluoroborate with an aryl bromide.

Objective: To synthesize 2-cyano-4'-methoxybiphenyl from potassium (2-cyanophenyl)trifluoroborate and 4-bromoanisole.

Materials:

-

Potassium (2-cyanophenyl)trifluoroborate (1.1 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) and Water (10:1 v/v), degassed

-

Standard glassware for inert atmosphere chemistry

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ (3.0 equiv).

-

Reagent Addition: Add potassium (2-cyanophenyl)trifluoroborate (1.1 equiv) and 4-bromoanisole (1.0 equiv) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed THF/H₂O (10:1) solvent mixture via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Causality and Trustworthiness: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination. Cesium carbonate is a highly effective base for promoting the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium center. The biphasic solvent system (THF/H₂O) is standard for these reactions. This self-validating system ensures that each step of the catalytic cycle is kinetically favored, leading to high product yields.

Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle

To better understand the reaction pathway, the following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling potassium (2-cyanophenyl)trifluoroborate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] It is classified as a combustible solid.

-

Hazards: The compound may cause skin and serious eye irritation.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete hazard and handling information.

Conclusion

Potassium (2-cyanophenyl)trifluoroborate stands out as a superior reagent for introducing the 2-cyanophenyl moiety in organic synthesis. Its remarkable air and moisture stability simplifies experimental procedures and enhances reproducibility, making it an invaluable tool for researchers in academia and industry. The robust and high-yielding nature of its participation in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

-

Potassium (2-cyanophenyl)trifluoroborate, min 95%, 1 gram . CP Lab Safety. [Link]

-

Potassium (2-cyanophenyl)trifluoroborate (C7H4BF3N) . PubChem. [Link]

-

Potassium (3-Cyanophenyl)trifluoroborate . MySkinRecipes. [Link]

-

Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 . PubChem. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers . PubMed. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - Potassium (2-cyanophenyl)trifluoroborate (C7H4BF3N) [pubchemlite.lcsb.uni.lu]

- 4. Potassium (3-Cyanophenyl)trifluoroborate | 850623-46-0 | TCI AMERICA [tcichemicals.com]

- 5. Potassium (3-Cyanophenyl)trifluoroborate [myskinrecipes.com]

- 6. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium (2-cyanophenyl)trifluoroborate: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-cyanophenyl)trifluoroborate has emerged as a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical and drug discovery sectors. Its unique combination of a reactive boronic acid surrogate and a synthetically useful cyano group makes it an attractive component for the construction of complex molecular architectures. This guide provides a comprehensive overview of Potassium (2-cyanophenyl)trifluoroborate, covering its chemical identity, safety protocols, detailed synthesis, and key applications, with a focus on its role in the cutting-edge field of targeted protein degradation.

Part 1: Core Chemical and Safety Data

Chemical Identity

| Property | Value | Source |

| Chemical Name | Potassium (2-cyanophenyl)trifluoroborate | N/A |

| CAS Number | 929038-12-0 | [1][2] |

| Molecular Formula | C₇H₄BF₃KN | [1][2] |

| Molecular Weight | 209.02 g/mol | [2] |

| Appearance | White to off-white solid/powder | N/A |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling Potassium (2-cyanophenyl)trifluoroborate. The following information is a summary of key safety data.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Recommended Protective Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Part 2: Synthesis and Characterization

The synthesis of Potassium (2-cyanophenyl)trifluoroborate is typically achieved in a two-step process: the synthesis of the precursor, 2-cyanophenylboronic acid, followed by its conversion to the potassium trifluoroborate salt.

Synthesis of 2-Cyanophenylboronic Acid

Several methods exist for the synthesis of 2-cyanophenylboronic acid. A common and effective approach involves the ortho-metalation of benzonitrile followed by borylation.

Diagram of Synthesis Pathway:

Caption: Synthesis of 2-Cyanophenylboronic Acid.

Detailed Experimental Protocol:

-

Step 1: Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution.

-

To a solution of 2,2,6,6-tetramethylpiperidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium at a low temperature (e.g., -10 °C).

-

Stir the mixture at this temperature for a specified time to ensure complete formation of the LiTMP base.

-

-

Step 2: Ortho-metalation and Borylation.

-

Cool the prepared LiTMP solution to a lower temperature (e.g., -50 °C).

-

Slowly add a solution of benzonitrile in the same anhydrous solvent to the LiTMP solution.

-

After stirring for a period to allow for complete ortho-lithiation, add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature.

-

-

Step 3: Hydrolysis and Work-up.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding an acidic aqueous solution (e.g., hydrochloric acid) to hydrolyze the borate ester.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude 2-cyanophenylboronic acid.

-

The crude product can be purified by recrystallization or chromatography.

-

Conversion to Potassium (2-cyanophenyl)trifluoroborate

The conversion of the boronic acid to its more stable trifluoroborate salt is a straightforward and high-yielding reaction.

Diagram of Conversion Pathway:

Caption: Conversion to the trifluoroborate salt.

Detailed Experimental Protocol:

-

Dissolve 2-cyanophenylboronic acid in methanol.

-

To this solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain pure Potassium (2-cyanophenyl)trifluoroborate.

Part 3: Applications in Organic Synthesis and Drug Discovery

Potassium (2-cyanophenyl)trifluoroborate is a highly valuable reagent in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[3] Potassium (2-cyanophenyl)trifluoroborate serves as an excellent coupling partner in these reactions, offering advantages over the corresponding boronic acid, such as enhanced stability and ease of handling.[4]

Diagram of Suzuki-Miyaura Coupling:

Caption: General scheme of Suzuki-Miyaura coupling.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), Potassium (2-cyanophenyl)trifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for several minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Role as a Building Block in Medicinal Chemistry

2-Cyanophenylboronic acid and its trifluoroborate salt are recognized as key building blocks in pharmaceutical synthesis.[3] The ability to introduce the 2-cyanophenyl moiety into a molecule via robust C-C bond-forming reactions allows for the construction of complex molecular frameworks that can be further elaborated to create novel therapeutic agents.[3] The cyano group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing numerous avenues for molecular diversification.

Application in Targeted Protein Degradation (PROTACs)

A particularly exciting and rapidly evolving application of arylboronic acids, and by extension their trifluoroborate derivatives, is in the field of targeted protein degradation.[5] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

Arylboronic acids have been cleverly employed as "caging groups" for the conditional activation of PROTACs.[5] In this strategy, the boronic acid moiety masks a critical functional group of the PROTAC, rendering it inactive. Upon exposure to a specific trigger, such as reactive oxygen species (ROS) which are often elevated in the tumor microenvironment, the boronic acid is cleaved, releasing the active PROTAC and enabling targeted protein degradation in a spatially controlled manner.[5] The 2-cyanophenyl group can be a valuable component of such PROTACs, contributing to the overall binding affinity and physicochemical properties of the molecule.

Conceptual Diagram of a PROTAC with a Boronic Acid Cage:

Caption: Boronic acid as a caging group in PROTACs.

Conclusion

Potassium (2-cyanophenyl)trifluoroborate is a stable, versatile, and highly valuable reagent for organic synthesis. Its straightforward preparation, excellent performance in Suzuki-Miyaura cross-coupling reactions, and its utility as a key building block in medicinal chemistry underscore its importance for researchers and drug development professionals. The emerging application of its boronic acid precursor in the design of conditionally activated PROTACs highlights its potential to contribute to the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for sophisticated and functional building blocks like Potassium (2-cyanophenyl)trifluoroborate is set to increase, solidifying its role as a cornerstone of modern pharmaceutical research.

References

-

CP Lab Safety. Potassium (2-cyanophenyl)trifluoroborate, min 95%, 1 gram. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Available from: [Link]

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.

- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288-325.

- Molander, G. A., & Figueroa, R. (2006).

- Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 72(11), 3981-3993.

- Molander, G. A., & Ham, J. (2006).

- Lee, H., & Kim, D. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Therapeutics, 6(10), 2300122.

- Google Patents. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. WO2014023576A1.

- Google Patents. (2017).

- Organic Syntheses. (2012). Tetrabutylammonium(4-Fluorophenyl)

Sources

- 1. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of Organotrifluoroborate Salts in Organic Synthesis

Abstract

Over the past three decades, potassium organotrifluoroborate salts ([R-BF₃]⁻K⁺) have transitioned from being mere chemical curiosities to indispensable reagents in the synthetic organic chemist's toolkit.[1][2] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity have established them as superior alternatives to traditional organoboron compounds like boronic acids and esters.[3] This guide provides an in-depth analysis of the historical development of these salts, detailing their synthesis, mechanistic behavior, and transformative impact on organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.

From Obscurity to Prominence: A Historical Perspective

For many years, organotrifluoroborate salts were considered laboratory curiosities with limited practical application.[4] The first documented preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss.[4] However, it was the pioneering work in the 1960s that laid the foundational chemistry, demonstrating the exceptional stability of compounds like K[CF₃BF₃] compared to their trivalent boron counterparts.[4][5]

The turning point that sparked a revolution in their use came in 1995 from the laboratory of Edvins Vedejs.[4][6][7] Vedejs and his team reported a highly efficient and practical method for synthesizing potassium organotrifluoroborates by treating organoboronic acids with an inexpensive and readily available fluorinating agent, potassium hydrogen difluoride (KHF₂).[4][5][7] This breakthrough made a wide array of these valuable reagents easily accessible, paving the way for extensive exploration of their synthetic utility.[7] Following this development, the research groups of Gary Molander and others began to systematically investigate and expand the applications of organotrifluoroborates, particularly in Suzuki-Miyaura cross-coupling reactions, cementing their role as crucial building blocks in modern organic synthesis.[6][7]

Synthesis of Potassium Organotrifluoroborate Salts

The robust and versatile nature of organotrifluoroborate salts begins with their straightforward and efficient synthesis.

The Vedejs Method: A Paradigm Shift

The most common and celebrated method for preparing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[8] This procedure is highly effective for converting arylboronic acids into their potassium aryltrifluoroborate counterparts in an aqueous methanol solution.[4] A key advantage is that the KHF₂ reagent reacts equally well with boroxines, the cyclic anhydrides often present in commercial boronic acid samples, obviating the need for highly purified starting materials.[4]

One-Pot Synthesis from Organometallics

Workflow for Organotrifluoroborate Synthesis

Caption: General workflows for synthesizing potassium organotrifluoroborates.

Detailed Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate

This protocol is adapted from a standard procedure for the synthesis of potassium organotrifluoroborates.[9]

-

Dissolution: In a flask, dissolve phenylboronic acid (1.0 eq) in methanol (approx. 3-4 mL per gram of boronic acid).

-

Fluorination: While stirring vigorously, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 eq).

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate typically forms immediately. Continue stirring the mixture at room temperature for 15-30 minutes to ensure complete reaction.[5][9]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected precipitate with cold methanol to remove any unreacted starting materials and inorganic salts.

-

Purification: The product can be further purified by recrystallization from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate.[9]

The Role in Suzuki-Miyaura Cross-Coupling

The most significant impact of organotrifluoroborates has been in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern synthesis.

Advantages Over Traditional Boron Reagents

Potassium organotrifluoroborates offer several distinct advantages over boronic acids and their esters:

-

Enhanced Stability: They are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][9] This contrasts sharply with boronic acids, which can dehydrate to form cyclic boroxine anhydrides, complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[3]

-

Ease of Handling: Their stability allows for indefinite storage at room temperature without special precautions, simplifying experimental setup.[3][10]

-

Monomeric Structure: Unlike boronic acids, they exist as well-defined monomers, allowing for precise stoichiometric control in reactions.[9]

-

Reduced Side Reactions: The slow, controlled release of the active boronic acid species during the reaction can suppress undesirable side reactions like protodeboronation and oxidative homocoupling.[9][11]

Mechanistic Considerations: The "Slow Release" Hypothesis

Despite their tetracoordinate 'ate' structure, which renders them less nucleophilic, organotrifluoroborates are highly effective in cross-coupling.[9] The prevailing mechanism suggests that the trifluoroborate salt is not the active transmetalating species. Instead, it serves as a stable precursor, or a "protected form," of the corresponding boronic acid.[9]

Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the trivalent boronic acid.[11][12] This boronic acid is then consumed in the catalytic cycle. The rate of this hydrolysis is critical; it must be appropriately geared to the rate of the catalytic turnover to maintain a low, steady concentration of the highly reactive boronic acid, thereby minimizing side reactions.[11][12]

Catalytic Cycle of Suzuki-Miyaura Coupling with Organotrifluoroborates

Caption: The Suzuki-Miyaura cycle featuring the hydrolysis of organotrifluoroborates.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the cross-coupling of an aryl bromide with potassium phenyltrifluoroborate.

-

Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), potassium phenyltrifluoroborate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O or THF/H₂O in a 9:1 ratio).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC/MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

| Feature | Boronic Acids (R-B(OH)₂) | Boronic Esters (R-B(OR)₂) | Organotrifluoroborates (K[R-BF₃]) |

| Physical State | Often crystalline solids | Often liquids or low-melting solids | Crystalline, free-flowing solids |

| Air/Moisture Stability | Prone to dehydration (boroxine formation) | More stable than acids, but can hydrolyze | Exceptionally stable[3][9] |

| Handling | Can be difficult to weigh accurately | Generally easy to handle | Easy to handle and weigh accurately |

| Purification | Can be challenging | Generally purified by distillation/chromatography | Easily purified by recrystallization |

| Stoichiometry | Complicated by boroxine equilibrium[3] | Well-defined | Well-defined monomeric structure[9] |

| Reactivity Control | High reactivity can lead to side reactions | Generally good | "Slow release" minimizes side reactions[9][11] |

Expanding Horizons: Beyond Suzuki-Miyaura Coupling

While Suzuki-Miyaura coupling remains their premier application, the utility of organotrifluoroborates extends to a wide array of other important organic transformations, including:

-

Rhodium-catalyzed 1,4-additions to α,β-unsaturated systems.

-

Copper-catalyzed Chan-Lam-Evans amination and etherification.

-

As precursors for radical reactions.

-

Nucleophilic additions to carbonyls and imines.

-

Functionalization via nucleophilic substitution on halomethyltrifluoroborates.[13][14][15]

The stability of the trifluoroborate moiety allows it to be carried through multiple synthetic steps, acting as a masked boronic acid that can be unveiled for a key transformation late in a synthetic sequence.[10]

Conclusion

The development of potassium organotrifluoroborate salts, catalyzed by the landmark synthetic methodology from the Vedejs group, has fundamentally altered the landscape of organoboron chemistry. Their superior stability, ease of handling, and unique reactivity profile have made them powerful and often preferred reagents for complex molecule synthesis, particularly in the pharmaceutical and materials science industries.[1] As research continues to uncover new modes of reactivity and applications, the mighty oak of organoboron chemistry will undoubtedly continue to grow new and exciting branches from the solid foundation of organotrifluoroborates.[2]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Semantic Scholar. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Canturk, B. (2011). Preparation of Potassium (4-Methoxy-4-oxobutyl)trifluoroborate. Organic Syntheses. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. PubMed. [Link]

-

Molander, G. A. (2015). ChemInform Abstract: Organotrifluoroborates: Another Branch of the Mighty Oak. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Peng, C. L. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Semantic Scholar. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 15. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Suzuki-Miyaura Cross-Coupling Reactions

Introduction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides has become one of the most frequently used transformations in the pharmaceutical industry.[1][2][3] Its widespread adoption is a testament to its remarkable functional group tolerance, use of mild reaction conditions, and the low toxicity and high stability of the requisite organoboron reagents.[1][4][5] The profound impact of this reaction on chemical synthesis was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[6][7]

This guide offers an in-depth exploration of the core mechanism of the Suzuki-Miyaura reaction, dissects the roles of its key components, and provides practical insights for researchers, scientists, and drug development professionals seeking to leverage this indispensable synthetic tool.

The Core Mechanism: A Palladium-Catalyzed Trinity

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6] This cycle is elegantly composed of three fundamental elementary steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[1][8][9][10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Oxidative Addition: The Initiation

The catalytic cycle begins when the active catalyst, a coordinatively unsaturated 14-electron Pd(0) complex (often written as Pd(0)L₂), inserts into the carbon-halogen bond of the organic halide (R¹-X).[1][6][7] This step, which oxidizes the palladium center from Pd(0) to Pd(II), is frequently the rate-determining step of the entire cycle.[1][7][8][12]

-

Reactivity of Halides: The ease of oxidative addition is highly dependent on the strength of the carbon-halogen bond, following the general trend: I > OTf (triflate) > Br >> Cl.[7][8][12] While aryl iodides and bromides are highly reactive, the coupling of more cost-effective but less reactive aryl chlorides often requires specialized, highly active catalyst systems.[2]

-

Ligand Influence: Electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, which facilitates its insertion into the C-X bond and accelerates the oxidative addition.[6][7][8]

-

Stereochemistry: The reaction initially forms a cis-palladium(II) complex, which rapidly isomerizes to the more thermodynamically stable trans-isomer.[7][8] The stereochemistry of the organic halide is generally retained for sp²-hybridized carbons (e.g., vinyl halides) but inverted for sp³-hybridized allylic and benzylic halides.[7][8]

Transmetalation: The Key Exchange

Transmetalation is the organometallic reaction where the organic moiety (R²) is transferred from the organoboron reagent to the palladium(II) center, displacing the halide.[6][7][9][13] This step is mechanistically complex and cannot proceed without the crucial presence of a base.[7][14][15][16][17]

The precise role of the base has been the subject of extensive study, with two primary mechanistic pathways proposed:

-

The Boronate Pathway (Widely Accepted): The base (e.g., OH⁻, OR⁻) reacts with the neutral boronic acid (R²-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate, [R²-B(OH)₃]⁻.[14][15][16] This activated boronate species is significantly more reactive and readily transfers its organic group to the electrophilic Pd(II) center.[15][17]

-

The Hydroxide/Alkoxide Pathway: Alternatively, the base can first react with the trans-R¹-Pd(II)L₂-X complex, displacing the halide (X) to form a palladium-hydroxide or -alkoxide species (e.g., trans-R¹-Pd(II)L₂-OH). This intermediate then reacts with the neutral boronic acid, facilitating the transfer of the R² group.[14][16]

Recent studies have also identified and characterized key pre-transmetalation intermediates containing Pd-O-B linkages, providing deeper insight into this critical step.[10][18] Regardless of the precise pathway, the outcome is the formation of a new diorganopalladium(II) complex, trans-R¹-Pd(II)L₂-R².

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the cycle is reductive elimination. For this to occur, the trans-diorganopalladium(II) complex must first isomerize to the corresponding cis-isomer.[8] From this cis configuration, the two organic groups (R¹ and R²) couple and are expelled from the coordination sphere of the palladium, forming the desired new carbon-carbon σ-bond.[6][8][9]

This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle for the next turnover.[8]

-

Ligand Influence: Sterically bulky ligands are known to promote reductive elimination.[6][7][8] The steric clash between bulky ligands forces the R¹ and R² groups closer together in the cis complex, facilitating the bond-forming elimination step.

-

Stereochemistry: Reductive elimination proceeds with retention of the stereochemistry of both the R¹ and R² groups as they were on the palladium center.[8]

Dissecting the Key Reaction Components

The success and efficiency of a Suzuki-Miyaura coupling are critically dependent on the judicious selection of each component.

Catalyst System: The Palladium Source and Ligand

The ligand is not a mere spectator; it is an integral component that dictates the catalyst's stability and reactivity.[2][6][7] Ligands solubilize and stabilize the palladium center, prevent the formation of inactive palladium black, and tune the catalyst's electronic and steric properties to influence each step of the cycle.[2][6]

| Ligand Type | Examples | Key Characteristics & Applications |

| Monodentate Phosphines | PPh₃, P(o-tol)₃, PCy₃ | The earliest ligands used. Triphenylphosphine (PPh₃) is a classic, but more electron-rich and bulky alkylphosphines show higher activity, especially for challenging substrates.[8] Pd(P(o-Tol)₃)₂ has been shown to be effective in preventing Z-to-E isomerization in certain cases.[19][20] |

| Bidentate Phosphines | dppf, XantPhos | Chelating ligands that enhance catalyst stability. Their bidentate nature can be highly effective in promoting reductive elimination.[2] |

| Buchwald Ligands | SPhos, XPhos, RuPhos | A class of electron-rich, sterically demanding dialkylbiaryl phosphine ligands. They are exceptionally effective for coupling challenging substrates, including aryl chlorides and sterically hindered partners, often under mild conditions.[2] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that are even more electron-rich than phosphines. They form very stable palladium complexes and are highly active catalysts, often used in the form of PEPPSI precatalysts.[6][7][8] |

The Role of the Base

As established, the base is essential for the transmetalation step. The choice of base can significantly impact reaction yield and scope.[16] Weaker bases are often sufficient and can prevent side reactions with sensitive functional groups.

| Base | Common Substrates | Typical Yields | Notes |

| Na₂CO₃ / K₂CO₃ | Aryl bromides, iodides | High | Standard, cost-effective, and widely used aqueous bases.[16][21] |

| K₃PO₄ | Aryl chlorides, hindered substrates | High to Excellent | A stronger, non-nucleophilic base often used in anhydrous conditions for difficult couplings.[16] |

| Cs₂CO₃ | Challenging couplings | Excellent | Highly effective due to its solubility in organic solvents and the nature of the cesium cation.[9][16] |

| KOH / NaOH | Aryl bromides | Moderate to High | Strong bases whose high basicity can sometimes promote unwanted side reactions.[16] |

| KF / CsF | Base-sensitive substrates | Moderate to High | Fluoride ions are believed to activate the boronic acid uniquely, useful when stronger bases are detrimental.[16][17] |

| Data synthesized from comparative studies.[16] |

Experimental Protocols and Practical Considerations

A deep understanding of the mechanism allows for the rational design of experimental protocols.

General Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Protocol Example: Synthesis of a Biphenyl Derivative

This protocol describes a general procedure for the coupling of an aryl halide with phenylboronic acid.

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, phenylboronic acid, and base.[1]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst to the solution under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified duration (e.g., 12-24 hours).[9]

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Conclusion: An Enduring Legacy in Chemical Synthesis

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for medicinal chemists and professionals in drug development.[1][22] Its reliability, operational simplicity, and broad functional group tolerance have cemented its status as the most utilized C-C bond-forming reaction in the pharmaceutical industry.[2] A thorough, mechanistic understanding of the interplay between the catalyst, ligand, substrate, and base is paramount for troubleshooting, optimizing reaction conditions, and ultimately, accelerating the discovery and development of new medicines.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Organic-Chemistry.org. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

-

MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

ACS Publications. (n.d.). Unveiling Pre-Transmetalation Intermediates in Base-Free Suzuki–Miyaura Cross-Couplings: A Computational Study | Inorganic Chemistry. Available at: [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Springer. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Available at: [Link]

-

IDEALS - University of Illinois. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. Available at: [Link]

-

PMC - NIH. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available at: [Link]

-

ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

-

PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. ideals.illinois.edu [ideals.illinois.edu]

- 19. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: How the Cyano Group Modulates the Reactivity of Organoboron Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds, particularly boronic acids and their esters, are indispensable reagents in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their reactivity, stability, and selectivity are profoundly influenced by the electronic and steric nature of the substituents on the organic framework. Among these, the cyano (–C≡N) group, a compact, linear, and powerfully electron-withdrawing moiety, stands out as a critical modulator of reactivity. This guide provides an in-depth analysis of the multifaceted role of the cyano group in organoboron chemistry. We will explore its fundamental electronic effects on the boron center, its profound impact on the kinetics and mechanism of the crucial transmetalation step in cross-coupling reactions, and its strategic application in the synthesis of complex molecules and pharmaceutical agents. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of cyano-substituted organoboron compounds to achieve enhanced efficiency, selectivity, and functional group tolerance in their synthetic endeavors.

The Electronic Influence of the Cyano Group on the Boron Center

The cyano group is one of the most strongly electron-withdrawing groups in organic chemistry, a property stemming from the potent inductive effect of the sp-hybridized nitrogen atom and, in aromatic systems, a significant resonance effect.[3][4] When appended to an organoboron compound, these electronic characteristics fundamentally alter the nature of the carbon-boron bond and the Lewis acidity of the boron atom itself.

1.1. Enhanced Lewis Acidity and Boronate Formation

A three-coordinate organoboron compound, such as a boronic acid, possesses a vacant p-orbital on the boron atom, rendering it a Lewis acid.[5] The strong electron-withdrawing nature of the cyano group intensifies this Lewis acidity. This has a direct and critical consequence for the Suzuki-Miyaura reaction, as the catalytically active species is not the neutral boronic acid but the tetracoordinate boronate "ate" complex, formed by the addition of a base (e.g., hydroxide or alkoxide) to the boron center.[6][7][8]

The enhanced electrophilicity of the boron atom in a cyano-substituted boronic acid facilitates this complexation, often leading to a more favorable equilibrium for boronate formation. This is a crucial first step in activating the organoboron reagent for transmetalation.

Caption: Electronic push-pull effects within a cyanophenylboronic acid molecule.

1.2. Impact on Acidity (pKa)

The increased Lewis acidity is reflected in the pKa of the boronic acid. Electron-withdrawing groups lower the pKa, making the boronic acid a stronger Brønsted acid. For instance, the pKa of phenylboronic acid is approximately 8.8, whereas the pKa of 4-cyanophenylboronic acid is significantly lower, around 7.9.

| Compound | Substituent | pKa |

| Phenylboronic Acid | -H | ~8.8 |

| 4-Methoxyphenylboronic Acid | -OCH₃ | ~9.1 |

| 4-Cyanophenylboronic Acid | -CN | ~7.9 |

| 4-(Trifluoromethyl)phenylboronic Acid | -CF₃ | ~7.6 |

Table 1: Comparison of pKa values for substituted phenylboronic acids. This data highlights how the electron-withdrawing cyano group increases the acidity of the boronic acid moiety.

This lower pKa means that the corresponding boronate can be formed under milder basic conditions, which can be advantageous for substrates sensitive to strong bases.[5]

Modulating the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond formation, and its efficiency is highly dependent on the transmetalation step.[6][9] The cyano group exerts a profound influence over this critical phase of the catalytic cycle.

Caption: The cyano group primarily influences the transmetalation step.

2.1. The Effect on Transmetalation Kinetics

The mechanism of transmetalation is complex, but it is widely accepted that the transfer of the organic group from the boronate to the palladium(II) center is the rate-determining step in many cases.[9][10] The presence of a cyano group has a dual effect:

-

Facilitated Boronate Formation: As discussed, the increased Lewis acidity promotes the formation of the active boronate species, which is essential for transmetalation to occur.[6][7]

-

Modulated Carbon Transfer: The electron-withdrawing cyano group makes the carbon atom attached to the boron more electrophilic. While this might intuitively suggest a slower transfer to the electron-rich palladium center, computational studies have shown that the overall kinetics are favorable. The inductive effects of the cyano group can reduce undesired side reactions like β-hydride elimination, and potential coordination of the cyano-nitrogen to the palladium center can also play a role in stabilizing transition states.[10]

The practical outcome is often a more efficient and cleaner reaction. Couplings involving electron-deficient boronic acids, such as 4-cyanophenylboronic acid, are frequently high-yielding and robust.

| Arylboronic Acid | Coupling Partner | Conditions | Yield | Comments |

| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 85% | Standard coupling. |

| 4-Cyanophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 95% | Often faster and cleaner due to efficient boronate formation and suppression of protodeboronation. |

| Mesitylboronic Acid | Iodobenzene | Pd(PPh₃)₄, Ba(OH)₂, Toluene/H₂O, 80°C | 60% | Steric hindrance slows transmetalation significantly.[6] |

Table 2: Comparative yields in Suzuki-Miyaura reactions. The electron-withdrawing cyano group often leads to higher efficiency compared to neutral or sterically hindered boronic acids.

2.2. Suppression of Side Reactions

A common side reaction in Suzuki-Miyaura coupling is protodeboronation, where the C-B bond is cleaved by a proton source before transmetalation can occur. This is particularly problematic with electron-rich or sterically hindered boronic acids. The electron-withdrawing cyano group stabilizes the C-B bond against this cleavage, preserving the active reagent and leading to higher product yields.[7]

Synthetic Methodologies and Protocols

The utility of cyano-substituted organoboron reagents has driven the development of efficient synthetic routes.

3.1. Synthesis of Cyano-Substituted Boronic Esters

A common and robust method for synthesizing arylboronic esters is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method exhibits excellent functional group tolerance, accommodating sensitive groups like nitriles.[7]

Caption: A standard workflow for preparing cyano-substituted boronic esters.

Another important method involves the directed ortho-metalation of benzonitriles, followed by quenching with a borate ester.[11] More recently, iridium-catalyzed C-H activation has enabled the direct borylation of C-H bonds ortho to a cyano group, offering a highly atom-economical route.[12]

3.2. Experimental Protocol: Miyaura Borylation of 4-Bromobenzonitrile

This protocol describes a reliable method for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Reagents & Equipment:

-

4-Bromobenzonitrile (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon line

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzonitrile, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the desired product as a white solid.

3.3. Experimental Protocol: Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

This protocol provides a general procedure for coupling an aryl bromide with 4-cyanophenylboronic acid.

Reagents & Equipment:

-

Aryl Bromide (1.0 eq)

-

4-Cyanophenylboronic Acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene or DME (solvent)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

To a round-bottom flask, add the aryl bromide, 4-cyanophenylboronic acid, and Pd(PPh₃)₄.

-

Add the solvent (e.g., toluene) followed by the aqueous sodium carbonate solution.

-

Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until completion (typically 2-12 hours).

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.

Applications in Drug Discovery and Advanced Synthesis

The ability to reliably introduce a cyano-substituted aryl ring is of immense value to medicinal chemists. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolically stable polar group to fine-tune the pharmacokinetic properties of a drug candidate.[13][14][15] Boron-containing compounds themselves are an emerging class of therapeutics, and the cyano group can be used to modulate the properties of these novel agents.[16][17]

Furthermore, the cyano group serves as a versatile synthetic handle.[18][19] Once incorporated into a complex molecule via a Suzuki-Miyaura coupling, it can be readily transformed into other critical functional groups:

-

Reduction to a primary amine (-CH₂NH₂).

-

Hydrolysis to a carboxylic acid (-COOH) or amide (-CONH₂).

-

Addition of organometallics to form ketones.

This versatility allows for late-stage functionalization, a powerful strategy in the synthesis of compound libraries for drug discovery.

Conclusion and Future Outlook

The cyano group is far more than a simple spectator substituent in organoboron chemistry. Its powerful electron-withdrawing properties fundamentally enhance the Lewis acidity of the boron center, facilitating the formation of the active boronate species required for cross-coupling. This modulation often translates into cleaner, more efficient, and higher-yielding Suzuki-Miyaura reactions by accelerating the catalytic cycle and suppressing unwanted side reactions like protodeboronation. The synthetic accessibility of cyano-substituted organoboron reagents, combined with the versatility of the nitrile functional group, solidifies their position as indispensable tools for researchers in organic synthesis, materials science, and drug development. Future research will likely focus on developing novel cyano-boron reagents for other transition-metal-catalyzed reactions and leveraging their unique electronic properties to achieve new levels of catalytic control and selectivity.

References

-

Banfi, L., Basso, A., Guanti, G., & Riva, R. (2022). Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. Molecules, 27(20), 7000. [Link]

-

Biscoe, M. R., & Fors, B. P. (2011). Computational mechanistic study of stereoselective Suzuki coupling of an α-cyano-activated secondary alkyl. The Journal of organic chemistry, 76(15), 6293–6298. [Link]

-

Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6722-6737. [Link]

-